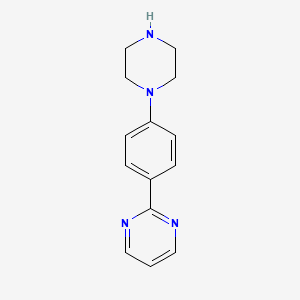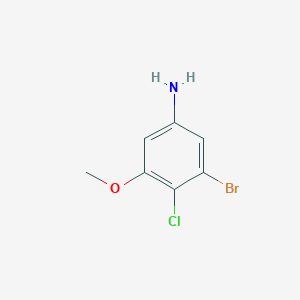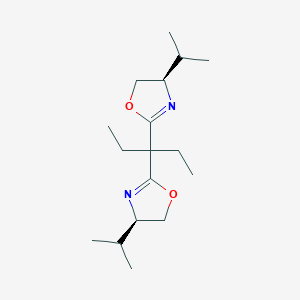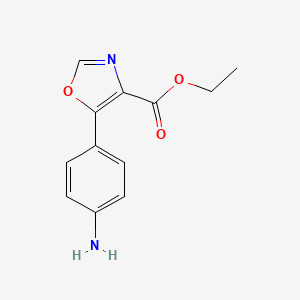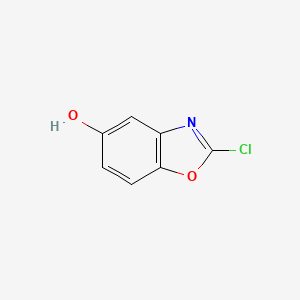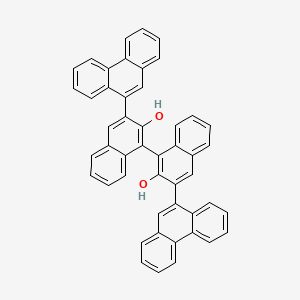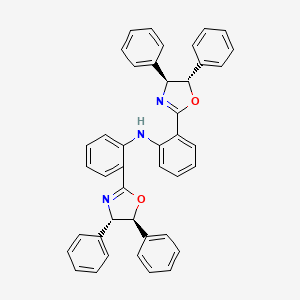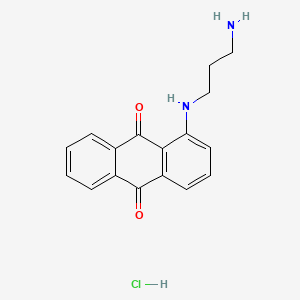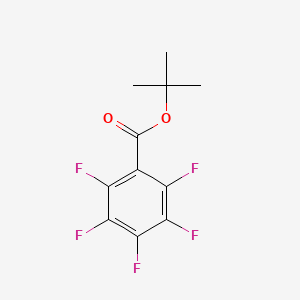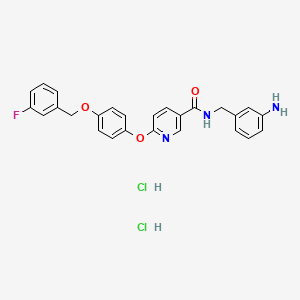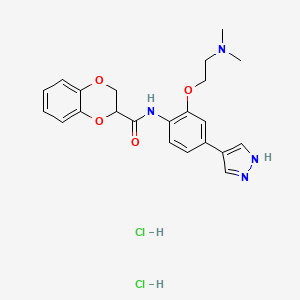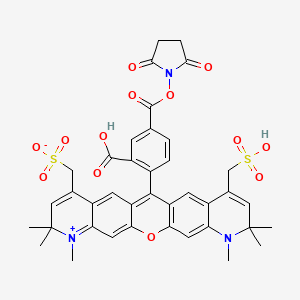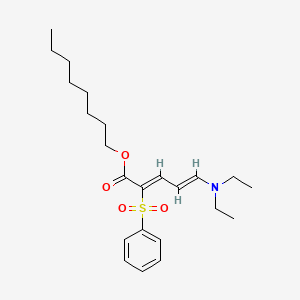
Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate
Vue d'ensemble
Description
Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate, also known as Octyl-PPD, is an organic compound that is widely used as a solvent in a variety of industrial and laboratory applications. Octyl-PPD is a colorless liquid that is miscible with most organic solvents and is highly stable. It is also a useful reagent for a range of chemical reactions, including nucleophilic substitution, esterification, and hydrolysis. Octyl-PPD is also a useful solvent for lipids, proteins, and other biochemicals, making it a valuable tool in a range of biochemical and physiological studies.
Applications De Recherche Scientifique
Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is a valuable tool for a range of scientific research applications. It is commonly used as a solvent for biochemical processes, such as the extraction of proteins and lipids from cells. Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is also used in the synthesis of polymers, including polyurethanes and polyesters. Additionally, it is used as a solvent for drug delivery systems, such as liposomes and nanoparticles.
Mécanisme D'action
Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate acts as a solvent by disrupting the hydrophobic interactions between molecules, allowing them to dissolve in the solvent. This is due to the presence of its hydrophobic octyl groups, which are attracted to the nonpolar regions of molecules. The presence of the diethylamino group also increases the solubility of the compound in organic solvents.
Biochemical and Physiological Effects
Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is used as a solvent for a range of biochemical and physiological processes, including the extraction of proteins and lipids from cells. It is also used as a solvent for drug delivery systems, such as liposomes and nanoparticles. In addition, it is used in the synthesis of polymers, including polyurethanes and polyesters. Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate has also been used in the synthesis of a range of other organic compounds, such as peptides and nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate as a solvent in laboratory experiments is its stability and miscibility with most organic solvents. It is also a useful reagent for a range of chemical reactions, including nucleophilic substitution, esterification, and hydrolysis. Additionally, it is a useful solvent for lipids, proteins, and other biochemicals, making it a valuable tool in a range of biochemical and physiological studies. However, Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is not suitable for use in aqueous solutions due to its low solubility in water.
Orientations Futures
There are a number of potential future directions for the use of Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate in scientific research. For example, it could be used as a solvent for the synthesis of more complex organic compounds, such as peptides and nucleotides. Additionally, it could be used in the development of more efficient drug delivery systems, such as liposomes and nanoparticles. Furthermore, it could be used as a solvent for the extraction of proteins and lipids from cells, as well as for the synthesis of polymers, including polyurethanes and polyesters. Finally, Octyl (2Z,4E)-5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate could be used in the development of more efficient catalysts for chemical reactions.
Propriétés
IUPAC Name |
octyl (2Z,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4S/c1-4-7-8-9-10-14-20-28-23(25)22(18-15-19-24(5-2)6-3)29(26,27)21-16-12-11-13-17-21/h11-13,15-19H,4-10,14,20H2,1-3H3/b19-15+,22-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNUXTQQOXBRAR-QTAZYSQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=CC=CN(CC)CC)S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C(=C/C=C/N(CC)CC)/S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 5-(Diethylamino)-2-(phenylsulfonyl)-2,4-pentadienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



